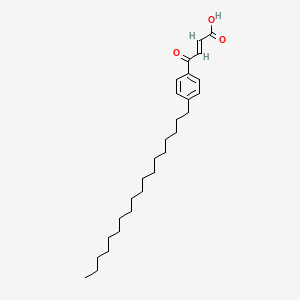

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

説明

A potent inhibitor of phospholipase A2 (IC50 = 70 nM). Reduces bronchospasm in guinea pigs in vivo.

科学的研究の応用

Phospholipase A2 Inhibition

OBAA is a potent inhibitor of phospholipase A2 (PLA2) . PLA2 plays a crucial role in the hydrolysis of phospholipids , leading to the release of arachidonic acid and subsequent production of eicosanoids, which are involved in various inflammatory processes. By inhibiting PLA2, OBAA can be used to study inflammatory responses and potentially develop anti-inflammatory drugs.

Cell Signaling Studies

The compound has been utilized in PLA2-mediated cell signaling studies . It helps in understanding the complex signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis. This application is particularly significant in cancer research where abnormal cell signaling leads to uncontrolled cell growth.

Calcium Influx Inhibition in Trypanosomes

OBAA prevents the melittin-induced influx of Ca^2+ in trypanosomes . This is important for studying the pathophysiology of trypanosome-related diseases like African sleeping sickness, as calcium signaling is vital for the survival and virulence of these parasites.

Reactive Oxygen Species (ROS) Generation Inhibition

It inhibits the generation of ROS when epithelial and endothelial cells are treated with cholic acid . This application is crucial in research on oxidative stress and its implications in diseases such as atherosclerosis and cancer.

Drug Discovery

Finally, OBAA’s role as a PLA2 inhibitor makes it a valuable tool in drug discovery and development. It can be used in high-throughput screening assays to identify new compounds that modulate PLA2 activity, which could lead to the discovery of novel therapeutic agents.

Each of these applications demonstrates the versatility of OBAA in scientific research, offering insights into cellular processes and potential therapeutic targets for a range of diseases.

特性

IUPAC Name |

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBESASFHIWDSCJ-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874032 | |

| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |

CAS RN |

221632-26-4 | |

| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

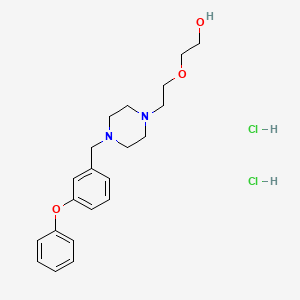

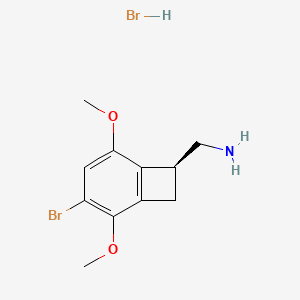

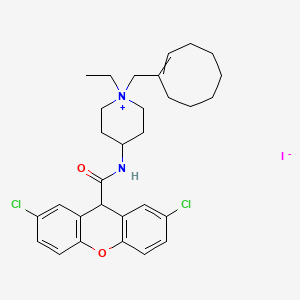

Feasible Synthetic Routes

Q & A

Q1: How does OBAA interact with PLA2 and what are the downstream effects of this interaction?

A1: OBAA acts as a potent inhibitor of PLA2, specifically targeting the enzyme's catalytic site. [, , , ]. This inhibition prevents PLA2 from hydrolyzing phospholipids, effectively reducing the release of arachidonic acid (AA) [, , , ]. As AA is a precursor to various signaling molecules involved in inflammation and other cellular processes, OBAA's inhibition of its release can have significant downstream effects. These include, but are not limited to, attenuation of LPC-induced calcium influx in cardiomyocytes [], modulation of calcium signaling and T cell spreading [], and influencing the induction of heterosynaptic cerebellar LTD [].

Q2: What is the molecular formula and weight of OBAA? Is there any spectroscopic data available?

A2: Unfortunately, the provided research excerpts do not contain information on the molecular formula, weight, or spectroscopic data of OBAA. To obtain this information, a comprehensive search in chemical databases or literature focusing on its structural characterization would be required.

Q3: What is known about the performance and applications of OBAA under various conditions?

A3: The research excerpts primarily focus on OBAA's biological activity and lack detailed information about its material compatibility and stability under various conditions. Further research is necessary to explore its suitability for specific applications, considering factors like temperature, pH, and solvent compatibility.

Q4: Does OBAA possess any catalytic properties? If so, what are its applications?

A4: The provided research focuses solely on OBAA's inhibitory action on PLA2 and doesn't suggest any inherent catalytic properties [, , , , , , ]. Therefore, its applications would likely stem from its ability to modulate PLA2 activity rather than acting as a catalyst itself.

Q5: How do modifications in the OBAA structure impact its activity, potency, and selectivity towards PLA2?

A6: While the provided research does not delve into specific SAR studies for OBAA, it highlights its potency as a PLA2 inhibitor compared to other compounds [, , ]. Further research exploring structural modifications is crucial to understand how they affect OBAA's interaction with PLA2, ultimately influencing its inhibitory activity, potency, and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)